N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide
Description
N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide is a heterocyclic compound featuring a benzamide core linked to a chromeno[4,3-d]thiazole moiety. The benzamide group is substituted with an ethylsulfonyl group at the para position, which confers electron-withdrawing properties and enhances metabolic stability . This compound is synthesized via amide coupling reactions, typically using 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as activating agents, followed by purification via column chromatography .
Propriétés
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-ethylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S2/c1-2-27(23,24)13-9-7-12(8-10-13)18(22)21-19-20-17-14-5-3-4-6-15(14)25-11-16(17)26-19/h3-10H,2,11H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBJDPNTKXBSOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)COC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide typically involves multi-step organic reactions
-
Formation of Chromeno-Thiazole Core:
Starting Materials: 4-hydroxycoumarin and 2-aminothiophenol.
Reaction Conditions: The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) under reflux conditions to form the chromeno-thiazole core.
Analyse Des Réactions Chimiques
Types of Reactions: N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), which may reduce the carbonyl group to an alcohol.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the ethylsulfonyl group.
Common Reagents and Conditions:
Oxidation: H₂O₂, KMnO₄, under acidic or basic conditions.
Reduction: LiAlH₄, NaBH₄, in solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Nucleophiles like amines or thiols, in solvents such as DCM or acetonitrile, often with a base like TEA.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides.
Applications De Recherche Scientifique
N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to inhibition or activation of biological processes.
Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its therapeutic effects.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The compound is structurally compared to analogs with variations in the thiazole substituent, sulfonyl group position, and sulfonyl substituent identity. Key distinctions include:
Table 1: Structural and Functional Comparison
Key Observations :
Pyridyl-thiazole derivatives (e.g., 7a, 7b) exhibit kinase inhibitory activity, suggesting the target compound may share similar mechanisms .
Sulfonyl Group Effects :
- Para-substituted sulfonyl groups (target compound, 7b, ) improve solubility and metabolic stability compared to meta-substituted analogs (7a) .
- Ethylsulfonyl (target) vs. methylsulfonyl (7a): Ethyl groups may reduce steric hindrance and increase membrane permeability .
Synthetic Accessibility: Amide coupling using EDCI/HOBt is a common strategy for benzamide-thiazole derivatives (target compound, 7a, 7b, ). Chromeno-thiazole synthesis likely requires additional steps for ring fusion compared to simpler thiazole derivatives .
Thiazole-linked benzamides (e.g., ) demonstrate antimicrobial and anticancer activity, highlighting the scaffold’s versatility.
Activité Biologique
N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide is a synthetic compound that has drawn attention due to its potential biological activities. This compound belongs to the class of thiazole derivatives, which are known for various pharmacological effects, including anti-inflammatory, antitumor, and antimicrobial properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
- Molecular Formula : C19H16N2O4S2
- Molecular Weight : 400.5 g/mol
- CAS Number : 941930-82-1
Biological Activity Overview
The biological activities of N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide have been evaluated in various studies, focusing on its efficacy against different biological targets.
Antimicrobial Activity
Research indicates that compounds with a chromeno-thiazole structure exhibit significant antimicrobial activity. For instance, derivatives of thiazole have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.
| Activity | Target Organism | IC50 (µM) | Reference |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | <10 | |
| Antifungal | Candida albicans | <15 |
Anticancer Activity
Studies have highlighted the anticancer potential of thiazole derivatives, including those similar to N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide. The compound has been shown to induce apoptosis in cancer cell lines through various pathways.
| Cell Line | Effect | Mechanism | Reference |
|---|---|---|---|
| MCF-7 (Breast) | Cell death | Caspase activation | |
| HeLa (Cervical) | Growth inhibition | Cell cycle arrest |
The mechanism of action for N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide involves interaction with specific enzymes and receptors within target cells. For example:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes, leading to reduced viability in pathogens and cancer cells.
- Receptor Modulation : It can act as an allosteric modulator at certain receptors, altering their activity and downstream signaling pathways.
Case Studies
- In Vitro Study on Anticancer Activity :
- Antimicrobial Efficacy Study :
Q & A
Basic: What are the key steps and challenges in synthesizing N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide?
Answer:
Synthesis typically involves multi-step reactions, including:
- Thiazole ring formation : Cyclization of chromene derivatives with thiourea or thioamides under acidic conditions .
- Sulfonylation : Introduction of the ethylsulfonyl group via reaction with ethylsulfonyl chloride in the presence of a base (e.g., triethylamine) .
- Amide coupling : Benzamide linkage using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
Challenges : - Purification due to byproducts from incomplete sulfonylation or amidation.
- Stability of intermediates under reflux conditions (e.g., chromeno-thiazole intermediates may degrade at high temperatures) .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- NMR spectroscopy : 1H and 13C NMR confirm regiochemistry of the chromeno-thiazole core and sulfonyl/benzamide substituents .
- HPLC : Assess purity (>95% required for biological assays; gradients of acetonitrile/water with 0.1% TFA are common) .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., observed m/z 456.53 vs. calculated 456.12 for C22H20N2O5S2) .
Basic: What in vitro assays are used for preliminary biological screening?
Answer:
- Anticancer activity : MTT assay on cancer cell lines (e.g., IC50 values in HeLa or MCF-7 cells) with doxorubicin as a positive control .
- Anti-inflammatory potential : Inhibition of COX-2 or TNF-α in LPS-stimulated macrophages .
- Antimicrobial screening : Broth microdilution against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Contradictions (e.g., varying IC50 values across studies) may arise from:
- Assay conditions : Differences in cell passage number, serum concentration, or incubation time. Validate using standardized protocols (e.g., NCI-60 panel for anticancer screens) .
- Compound stability : Degradation in DMSO stock solutions. Use fresh stocks and confirm stability via HPLC pre-/post-assay .
- Off-target effects : Employ orthogonal assays (e.g., kinase profiling or proteomics) to identify non-specific interactions .
Advanced: What structural features drive its mechanism of action?
Answer:
- Chromeno-thiazole core : Planar structure facilitates intercalation with DNA or binding to topoisomerase II .
- Ethylsulfonyl group : Enhances solubility and may act as a hydrogen-bond acceptor in enzyme active sites (e.g., COX-2 or EGFR kinase) .
- Benzamide moiety : Critical for π-π stacking with aromatic residues in target proteins .
Methodological insight : Use SAR studies by synthesizing analogs (e.g., replacing ethylsulfonyl with methylsulfonyl) to quantify contributions .
Advanced: How to optimize bioavailability for in vivo studies?
Answer:
- LogP adjustment : Introduce polar groups (e.g., morpholine or piperazine) to reduce LogP from ~3.5 (predicted) to <2.5 for better aqueous solubility .
- Prodrug strategies : Mask sulfonyl groups as esters or amides to enhance absorption .
- Pharmacokinetic profiling : Conduct LC-MS/MS analysis of plasma/tissue samples post-IV or oral administration in rodents .
Advanced: How to validate target engagement in cellular models?
Answer:
- Cellular thermal shift assay (CETSA) : Monitor protein denaturation to confirm binding to suspected targets (e.g., EGFR or tubulin) .
- Knockdown/overexpression models : CRISPR-Cas9 KO of target genes (e.g., COX-2) to assess loss of compound efficacy .
- Fluorescence polarization : Competitive binding assays with fluorescent probes (e.g., FITC-labeled ATP for kinase targets) .
Advanced: What computational methods predict binding modes?
Answer:
- Molecular docking (AutoDock Vina) : Simulate binding to homology models of targets (e.g., using PDB: 1M17 for COX-2) .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .
- QSAR modeling : Train models on IC50 data from analogs to prioritize synthesis candidates .
Advanced: How to address discrepancies between in vitro and in vivo efficacy?
Answer:
- Metabolic stability : Test liver microsome clearance (e.g., human/rat CYP450 isoforms) to identify rapid degradation .
- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction; high binding (>95%) may reduce free drug availability .
- Tissue distribution : Radiolabel the compound (e.g., 14C) to quantify accumulation in tumors vs. normal tissues .
Advanced: What strategies improve selectivity over related targets?
Answer:
- Fragment-based design : Optimize substituents (e.g., bromine at C4 of thiazole) to exploit hydrophobic pockets unique to the target .
- Covalent inhibition : Introduce electrophilic groups (e.g., acrylamides) to form irreversible bonds with non-conserved cysteine residues .
- Biophysical profiling : Surface plasmon resonance (SPR) to measure binding kinetics (kon/koff) against off-targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
